spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2'-acenaphthylene]-1',10,14-trione
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Overview
Description
Spiro[2-azapentacyclo[117003,1104,9015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione is a complex organic compound characterized by its unique spiro structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a spiro center
Preparation Methods
The synthesis of spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione typically involves multi-step organic reactions. The synthetic route may include the formation of the spiro center through cyclization reactions, followed by the construction of the fused ring system. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the molecule. .
Scientific Research Applications
Spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione include other spiro compounds with fused ring systems. These compounds share structural similarities but differ in the specific arrangement of rings and functional groups. Examples include:
- 2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene
- 12-(3-methoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione .
These comparisons highlight the uniqueness of spiro[2-azapentacyclo[117003,1104,9
Properties
IUPAC Name |
spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2'-acenaphthylene]-1',10,14-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H15NO3/c32-27-18-11-3-1-9-16(18)25-23(27)30(24-26(31-25)17-10-2-4-12-19(17)28(24)33)21-14-6-8-15-7-5-13-20(22(15)21)29(30)34/h1-14,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQWYJSORXLZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C4(C5=CC=CC6=C5C(=CC=C6)C4=O)C7=C(N3)C8=CC=CC=C8C7=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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